molecular formula C16H15N3S2 B383740 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 496776-01-3

3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B383740
CAS No.: 496776-01-3
M. Wt: 313.4g/mol
InChI Key: AWFPJHTXYCZCLP-WEVVVXLNSA-N
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Description

3-(Cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with cinnamylthio, methyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as thiosemicarbazides.

    Substitution Reactions:

    Thiophene Substitution: The thiophen-2-yl group is introduced through a similar substitution reaction, often involving thiophene-2-carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes:

    Batch Reactions: Conducting reactions in large reactors with controlled temperature and pressure.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cinnamylthio group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazoles: From reduction reactions.

    Functionalized Thiophenes: From substitution reactions.

Scientific Research Applications

Chemistry

    Building Block: Used in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Anticancer Research: Investigated for its potential cytotoxic effects on cancer cells.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Industry

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The biological activity of 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cinnamylthio group can enhance lipophilicity, aiding in membrane permeability, while the triazole ring can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a cinnamyl group.

    4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: Lacks the cinnamylthio group.

Uniqueness

    Enhanced Biological Activity: The presence of the cinnamylthio group can enhance the compound’s biological activity compared to its analogs.

    Versatility in Reactions: The compound’s structure allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry.

This detailed overview highlights the significance of 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole in various fields, from synthetic chemistry to potential medical applications

Properties

IUPAC Name

4-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-19-15(14-10-6-11-20-14)17-18-16(19)21-12-5-9-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFPJHTXYCZCLP-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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